Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Organic synthesis Suzuki–Miyaura coupling Purity criticality

Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1258963-20-0) is a crystalline aryl boronic acid pinacol ester bearing both a methyl ester and a nitrile group at the 4- and 3-positions, respectively. With a molecular weight of 287.12 g·mol⁻¹ and the formula C₁₅H₁₈BNO₄, it serves as a key organoboron intermediate for Suzuki–Miyaura cross-coupling reactions.

Molecular Formula C15H18BNO4
Molecular Weight 287.122
CAS No. 1258963-20-0
Cat. No. B596344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS1258963-20-0
Molecular FormulaC15H18BNO4
Molecular Weight287.122
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C#N
InChIInChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-10(13(18)19-5)8-11(12)9-17/h6-8H,1-5H3
InChIKeySNAJGLQVZIMTED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1258963-20-0): A Dual-Functionalized Boronate-Ester Building Block for Precision Cross-Coupling Procurement


Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1258963-20-0) is a crystalline aryl boronic acid pinacol ester bearing both a methyl ester and a nitrile group at the 4- and 3-positions, respectively [1]. With a molecular weight of 287.12 g·mol⁻¹ and the formula C₁₅H₁₈BNO₄, it serves as a key organoboron intermediate for Suzuki–Miyaura cross-coupling reactions [1]. The compound is commercially supplied at purities ranging from 95% to ≥98%, accompanied by batch-specific QC certificates (NMR, HPLC, GC) that confirm identity and purity . Its difunctionalized aromatic core enables sequential diversification strategies that are not accessible with simpler, mono-functionalized aryl boronates.

Why Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Cannot Be Replaced by Off-the-Shelf Aryl Boronate Esters or Free Boronic Acids


The combination of a methyl ester (CO₂Me) and a cyano (CN) group on the aryl ring imparts a unique electronic bias that directly influences the transmetallation step in palladium-catalyzed couplings [1]. Replacing this compound with a generic 4‑(methoxycarbonyl)phenylboronic acid pinacol ester (CAS 171364-81-1) removes the ortho‑directing cyano group, altering both the coupling regioselectivity and the reactivity of the resulting biphenyl product toward further functionalization. Conversely, substituting with the corresponding free boronic acid—methyl 3-cyano-4-boronobenzoate—sacrifices the hydrolytic stability and controlled-release behaviour inherent to the pinacol ester, which is known to suppress protodeboronation side reactions under aqueous basic conditions [2]. Generic substitution thus risks lower cross-coupling yields, longer purification times, and batch-to-batch irreproducibility in both medicinal chemistry and process development settings.

Quantitative Evidence Guide for Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Procurement-Relevant Differentiation Points


Comparative Commercial Purity: 98%+ vs. 95% – Impact on Cross-Coupling Yield and Reproducibility

Bidepharm supplies this compound at a standard purity of ≥98% (HPLC/GC), whereas Chemshuttle offers a 95% minimum purity grade . The 3-percentage-point purity gap translates to a maximum of 5% vs. 2% total impurities. In palladium-catalyzed cross-couplings, impurities such as dehalogenated starting material or oxidized by‑products can act as catalyst poisons, reducing turnover numbers and requiring larger excesses of the boronate ester to achieve full conversion. Procurement of the 98%+ grade therefore reduces the need for re‑purification before use and improves lot‑to‑lot reproducibility in library synthesis and process chemistry .

Organic synthesis Suzuki–Miyaura coupling Purity criticality Procurement specification

Pinacol Ester Stability Advantage Over Free Boronic Acid: Suppression of Protodeboronation

The pinacol ester form of arylboronic acids is widely documented to be resistant to protodeboronation under aqueous basic conditions that rapidly degrade the free boronic acid [1][2]. For example, under typical Suzuki coupling conditions (K₂CO₃, THF/H₂O, 80 °C), the pinacol ester of phenylboronic acid undergoes less than 5% protodeboronation after 24 h, whereas the free phenylboronic acid shows >30% decomposition in the same timeframe [1]. While direct experimental data for methyl 3-cyano-4-(pinacolatoboron)benzoate are not published, the class‑wide effect is robust across aryl pinacol esters [2]. This translates to higher effective nucleophile concentration at the reaction site, reduced excess stoichiometry, and fewer purification burdens from deboronated by‑products.

Boronate ester stability Protodeboronation Suzuki coupling Process chemistry

Unique Electronic Profile: Computed Topological Polar Surface Area and Hydrogen-Bond Acceptor Count Dictate Pharmacophoric Entry

PubChem computed descriptors for methyl 3-cyano-4-(pinacolatoboron)benzoate reveal a topological polar surface area (TPSA) of 68.6 Ų and five hydrogen‑bond acceptors [1]. In contrast, the simpler analog methyl 4-(pinacolatoboron)benzoate (CAS 171364-81-1, C₁₄H₁₉BO₄) lacks the cyano group, displaying both a lower TPSA and only four H‑bond acceptors [2]. The additional nitrile acceptor in the target compound can form specific interactions with biological targets, such as kinase hinge regions or protease backbones, making it a more versatile fragment-like intermediate for structure‑based design campaigns. This electronic enrichment also modulates the oxidation potential and LUMO energy, potentially altering metabolic stability of downstream products.

Medicinal chemistry Drug design Physicochemical descriptors Fragment-based screening

Batch‑Specific QC Documentation: Enabling cGMP‑Compliant and Reproducible Process Chemistry

Bidepharm provides lot‑specific certificates of analysis (CoA) including NMR, HPLC, and GC data for every shipment of methyl 3-cyano-4-(pinacolatoboron)benzoate . In contrast, many alternative suppliers list this compound without accompanying QC documentation or with only a single purity value inferred from HPLC . The availability of multi‑technique QC data allows process chemists to verify the absence of key impurities—such as dehalogenated precursor (methyl 3-cyano-4‑bromobenzoate) or oxidized pinacol by‑products—that can poison palladium catalysts or influence downstream crystallization. For pharmaceutical development requiring cGMP or ICH Q7 compliance, this documentation is a prerequisite for supplier qualification.

Quality control Process chemistry cGMP Reproducibility

Optimal High‑Value Application Scenarios for Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Based on Demonstrated Differentiation


Medicinal Chemistry Library Synthesis Requiring Orthogonal Functionalization

The combination of a methyl ester and a cyano group on the same aryl ring allows sequential derivatization: the ester can be hydrolysed or amidated post‑coupling, while the nitrile serves as a masked amine, amide, or tetrazole. Procurement of the 98%+ grade with multi‑technique QC ensures that library members are not contaminated by dehalogenated or deboronated impurities, which is critical when screening for SAR trends in kinase or GPCR programs. The pinacol ester form further guarantees consistent coupling yields across hundreds of parallel reactions, avoiding the yield‑eroding protodeboronation that plagues free boronic acids under aqueous basic conditions [1].

Process Chemistry Scale‑Up for Late‑Stage Functionalization of Drug Candidates

For drug candidates requiring a late‑stage Suzuki coupling, the high purity and batch‑specific QC of this compound reduce the risk of introducing catalyst‑poisoning impurities that could jeopardize a multi‑kilogram campaign. The pinacol ester's stability advantage over the free boronic acid [1] allows preparation of bulk nucleophile solutions in advance, enabling just‑in‑time addition without the need for extensive pre‑use re‑analysis. Compliance with cGMP documentation standards further supports regulatory filings for the final API.

Fragment‑Based Drug Design Leveraging the Unique Pharmacophoric Fingerprint

The TPSA of 68.6 Ų and five hydrogen‑bond acceptors make this compound a compelling fragment‑like intermediate for target‑based design. Its nitrile group can engage in specific dipole interactions with hinge regions of kinases or form halogen‑bond surrogates. When integrated into fragment libraries, the compound provides a versatile boron‑handle for rapid elaboration via parallel Suzuki coupling, while its electronic features—absent in simpler 4‑(methoxycarbonyl)phenyl pinacol esters—enable exploration of chemical space that is otherwise inaccessible [1].

Academic Research Groups Standardizing Suzuki Coupling Protocols

Research groups aiming for reproducible Suzuki protocols benefit from sourcing this compound from suppliers offering batch‑specific QC certificates . The documented purity (≥98%) and the availability of NMR, HPLC, and GC traces allow thorough troubleshooting of coupling failures and facilitate direct comparison of results across different laboratories. The pinacol ester form further simplifies handling and storage compared to hygroscopic or oxidative‑sensitive free boronic acids [1].

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